4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride
Overview
Description
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride is a deuterated analog of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride. This compound is primarily used in proteomics research and is known for its unique molecular structure, which includes deuterium atoms. The molecular formula of this compound is C18H24D6ClNO3, and it has a molecular weight of 349.93 .
Preparation Methods
The synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the benzoic acid derivative, followed by the introduction of the dibutylamino group through a substitution reaction. The final step involves the formation of the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms.
Biology: The compound is used in studies involving metabolic pathways and enzyme interactions.
Medicine: It is utilized in drug development and pharmacokinetic studies to understand the behavior of similar compounds in biological systems.
Industry: The compound is employed in the synthesis of other complex molecules and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The deuterium atoms in the compound may also affect its metabolic stability and interaction with biological molecules. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride can be compared with other similar compounds such as:
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride: The non-deuterated analog with similar chemical properties but different isotopic composition.
4-[3-(Dibutylamino)propoxy]benzoic Acid: The free acid form without the hydrochloride salt.
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6: The deuterated analog without the hydrochloride salt. The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in NMR spectroscopy and metabolic studies.
Properties
IUPAC Name |
4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21;/h8-11H,3-7,12-15H2,1-2H3,(H,20,21);1H/i7D2,14D2,15D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXBWGNCINCLCP-XVDDJZHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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